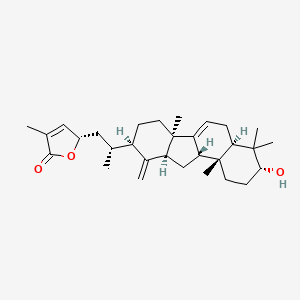

KadcoccineacidG

説明

Kadcoccineacid G is a triterpenoid compound isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse bioactive metabolites. It belongs to the kadcoccine acid family (kadcoccine acids A–N), characterized by a 6/6/5/6-fused tetracyclic lanostane skeleton . This compound is part of a broader class of rearranged triterpenes that exhibit unique structural features, such as fused ring systems and oxygenated functional groups, which are critical for their biological activities. Kadcoccineacid G has been studied for its cytotoxic and antiviral properties, though specific potency data remain less documented compared to its analogs .

特性

分子式 |

C30H44O3 |

|---|---|

分子量 |

452.7 g/mol |

IUPAC名 |

(2S)-2-[(2R)-2-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]propyl]-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C30H44O3/c1-17(14-20-15-18(2)27(32)33-20)21-10-12-29(6)22-8-9-25-28(4,5)26(31)11-13-30(25,7)24(22)16-23(29)19(21)3/h8,15,17,20-21,23-26,31H,3,9-14,16H2,1-2,4-7H3/t17-,20+,21-,23+,24-,25+,26-,29+,30-/m1/s1 |

InChIキー |

MYJZULRZDSHOPG-PIEGEIFMSA-N |

異性体SMILES |

CC1=C[C@@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@H](C2=C)C[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C |

正規SMILES |

CC1=CC(OC1=O)CC(C)C2CCC3(C(C2=C)CC4C3=CCC5C4(CCC(C5(C)C)O)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidG involves multiple steps, starting from the extraction of the compound from the leaves of Kadsura coccinea. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound . The synthetic route may include the use of specific reagents and catalysts to facilitate the formation of the triterpenoid structure.

Industrial Production Methods

Industrial production of KadcoccineacidG can be achieved through large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation of KadcoccineacidG in its pure form. Additionally, biotechnological approaches, such as the use of genetically modified microorganisms, may be explored to enhance the yield of the compound.

化学反応の分析

Types of Reactions

KadcoccineacidG undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the functional groups present in KadcoccineacidG, leading to the formation of new compounds.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of KadcoccineacidG include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of KadcoccineacidG include various oxidized, reduced, and substituted derivatives. These products often exhibit different biological activities and can be further studied for their potential therapeutic applications.

科学的研究の応用

KadcoccineacidG has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model molecule to study triterpenoid synthesis and reactivity.

Industry: KadcoccineacidG can be used in the development of new pharmaceuticals and as a lead compound for drug discovery.

作用機序

KadcoccineacidG exerts its effects primarily through the activation of the intrinsic caspase/PARP-1 pathway. The compound enhances the expression of caspase-3 and caspase-9, leading to the cleavage of Poly [ADP-ribose] polymerase 1 (PARP1) and subsequent apoptosis of cancer cells . Molecular modeling studies have shown that KadcoccineacidG has a strong binding affinity to PARP1, further supporting its role in inducing apoptosis.

類似化合物との比較

Structural Similarities and Differences

Kadcoccineacid G shares its core tetracyclic framework with other kadcoccine acids (A–N) but differs in substituent configurations. Key structural analogs include:

| Compound | Structural Features | Source |

|---|---|---|

| Kadcoccineacid G | 6/6/5/6-fused tetracyclic lanostane, oxygenated groups | K. coccinea stems |

| Kadcoccineacid H | Similar tetracyclic core with additional hydroxylation | K. coccinea stems |

| Kadcoccinone B | 12,14-seco-lanostane with α,β-unsaturated lactone | K. coccinea roots |

| Seco-coccinic acid G | Rearranged 8,9-seco-lanostane with open C-ring | K. coccinea roots |

The C-12 and C-14 cleavage in kadcoccinones (e.g., kadcoccinone B) and the 8,9-seco rearrangement in seco-coccinic acids result in distinct bioactivity profiles compared to Kadcoccineacid G’s intact tetracyclic system .

Cytotoxic Activity

Kadcoccineacid G demonstrates cytotoxicity against multiple human tumor cell lines, though its potency is moderate compared to other analogs:

Key Findings :

Anti-HIV Activity

Kadcoccineacid G and related compounds show inhibition of HIV-1 protease (PR) and reverse transcriptase (RT):

| Compound | Target | Inhibition Rate/IC₅₀ | Reference |

|---|---|---|---|

| Kadcoccineacid G | HIV-1 PR/RT | Moderate activity | |

| Kadcoccineacid H | HIV-1 PR | 19.4 ± 14.4% | |

| Micrandilactone C | HIV-1 infection | IC₅₀: <1 µmol/L |

Key Findings :

Other Bioactivities

- Anticoagulant Activity : Kadcoccitane C (a structural analog) inhibits coagulation by 12.4–19.4%, while Kadcoccineacid G’s role remains unstudied .

- Neuroprotective Effects : Kadcoccineacid G’s tetracyclic structure may contribute to antioxidant activity, akin to other Kadsura triterpenes, though direct evidence is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。